molecular formula C30H48O3 B1149141 3-Hydroxylanost-9(11),24-dien-26-oic acid CAS No. 129724-83-0

3-Hydroxylanost-9(11),24-dien-26-oic acid

Cat. No. B1149141
M. Wt: 456.70032
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves several complex chemical reactions. For instance, the synthesis of lanosterol derivatives with a functional group at C-32, including an antineoplastic sterol, 3β-hydroxylanost-7-en-32-oic acid, was achieved from 3β-acetoxylanostan-7α-ol. The key reaction in this synthesis is the hypoiodite reaction of 3β-acetoxylanostan-7α-ol, demonstrating the complex steps involved in synthesizing similar compounds. This process also revealed that 3β-hydroxylanost-7-en-32-oic acid has antineoplastic activity, suggesting a potential therapeutic application of these compounds (Sonoda et al., 1991).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Research on derivatives of cholestan-26-oic acid, such as (25S)-Cholesten-26-oic acid derivatives isolated from a soft coral Minabea sp., provides insights into the stereochemistry and molecular structure through spectroscopic data. The absolute stereochemistry at C-25 was determined by comparative NMR study using chiral anisotropic reagents, highlighting the importance of advanced spectroscopic techniques in elucidating molecular structures (Wang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the copper-catalyzed 1,2-amino oxygenation of 1,3-dienes using O-acyl hydroxylamines and carboxylic acids, showcase the chemo-, regio-, and site-selectivity of these reactions. This method's effectiveness for both terminal and internal 1,3-dienes highlights the sophisticated nature of chemical reactions that could be relevant for compounds like 3-Hydroxylanost-9(11),24-dien-26-oic acid (Hemric et al., 2019).

Physical Properties Analysis

The physical properties of compounds closely related to 3-Hydroxylanost-9(11),24-dien-26-oic acid can be inferred from studies on similar steroidal compounds. The synthesis and analysis of compounds like the 3α-hydroxy-5β,14β-chol-8-en-24-oic acid reveal the complexity of these molecules' physical characteristics, including their crystalline structures and behaviors under various chemical conditions (Teruo et al., 1977).

Chemical Properties Analysis

The chemical properties of steroidal acids similar to 3-Hydroxylanost-9(11),24-dien-26-oic acid are intricate and diverse. For instance, the synthesis and analysis of 6-hydroxylated bile acids, including the identification of 3α,6α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid in human meconium and neonatal urine, demonstrate the biochemical relevance and complex chemical behavior of these molecules (Kurosawa et al., 1989).

Scientific Research Applications

Natural Occurrence and Structural Characterization

Compounds structurally related to 3-Hydroxylanost-9(11),24-dien-26-oic acid have been isolated from various natural sources, including marine organisms, fungi, and plants. For instance, derivatives of cholesten-oic acid were identified in an Indonesian soft coral, highlighting the diversity of lanostane triterpenoids in marine ecosystems (Wang et al., 2009). Similarly, new triterpenoids and lignans from the stems of Schisandra glaucescens have been characterized, expanding the understanding of the chemical diversity of plant-derived compounds (Wu & Ruan, 2019).

Biological Activities

The research on lanostane triterpenoids has also focused on evaluating their biological activities, particularly their cytotoxic effects against various cancer cell lines. Studies have shown that these compounds exhibit moderate cytotoxic activity, suggesting potential therapeutic applications in cancer treatment. For example, lanostane triterpenoids isolated from the fungus Ceriporia lacerate showed cytotoxicity against human tumor cell lines, indicating their potential as anticancer agents (Zhao et al., 2013). Similarly, cytotoxic lanostanoid triterpenes from Ganoderma lucidum were identified, further supporting the anticancer potential of lanostane triterpenoids (Guan et al., 2008).

properties

IUPAC Name

(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRXJKGUEOMVRD-ARLMZJGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxylanost-9(11),24-dien-26-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.